N-allyl-N'-(2-methoxybenzyl)ethanediamide
Description
Synthesis Analysis
The synthesis of compounds similar to "N-allyl-N'-(2-methoxybenzyl)ethanediamide" often involves multi-step chemical reactions, starting with the formation of the base structures followed by the addition of functional groups through various organic reactions. A study on dioxidomolybdenum(VI) complexes of allyl compounds provides insight into the synthesis of complex structures from allyl and methoxybenzyl components, demonstrating the versatility and complexity of synthesis methods that could be applied to similar compounds (Takjoo et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed through spectroscopic methods such as FT-IR, EI-MS, UV-Vis spectroscopy, and X-ray crystallography. These techniques allow for the determination of the spatial arrangement of atoms within the molecule and the configuration of its functional groups, which are critical for understanding the compound's reactivity and properties. For example, the study mentioned above utilized X-ray crystallography to elucidate the octahedral geometry of dioxidomolybdenum(VI) complexes (Takjoo et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving "N-allyl-N'-(2-methoxybenzyl)ethanediamide" and its analogs can include a range of transformations such as allylation, methoxylation, and carbene reactions. For instance, reactions of allyloxy(methoxy)carbene highlight the reactivity of allyl and methoxy groups in carbene chemistry, showcasing pathways that might be relevant for the functionalization of "N-allyl-N'-(2-methoxybenzyl)ethanediamide" (Plażuk et al., 2005).
Physical Properties Analysis
The physical properties of organic compounds like "N-allyl-N'-(2-methoxybenzyl)ethanediamide" include melting point, boiling point, solubility, and crystal structure. These properties are influenced by the molecular structure and functional groups of the compound. While specific data on "N-allyl-N'-(2-methoxybenzyl)ethanediamide" may not be readily available, studies on similar compounds provide valuable insights into how these properties are determined and can be predicted based on molecular characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with various reagents, are crucial for the practical application and further chemical modifications of "N-allyl-N'-(2-methoxybenzyl)ethanediamide." The presence of allyl and methoxybenzyl groups suggests potential sites for nucleophilic and electrophilic attacks, as well as possibilities for participation in coordination chemistry, as demonstrated in the synthesis and analysis of dioxidomolybdenum(VI) complexes (Takjoo et al., 2016).
properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-prop-2-enyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-8-14-12(16)13(17)15-9-10-6-4-5-7-11(10)18-2/h3-7H,1,8-9H2,2H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBLMCFKSFFITA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6536144 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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